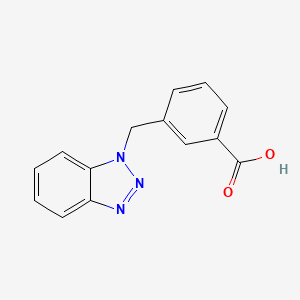

![molecular formula C10H12N4 B3174202 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine CAS No. 952182-09-1](/img/structure/B3174202.png)

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Overview

Description

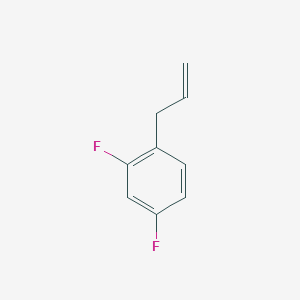

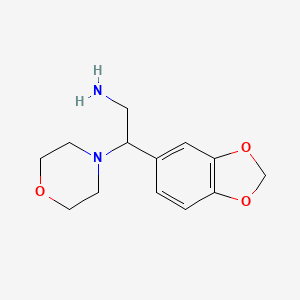

The compound “1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is a complex organic molecule that contains an imidazo[1,2-b]pyridazine ring and a pyrrolidine ring . The imidazo[1,2-b]pyridazine ring is a type of nitrogen-containing heterocycle . The pyrrolidine ring is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of compounds containing imidazo[1,2-b]pyridazine and pyrrolidine rings can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis route for “this compound” is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-b]pyridazine ring and a pyrrolidine ring . The distance between the amide oxygen and thienyl sulfur atoms is 2.77 Å, while the distance between the amide nitrogen atom and the proximal nitrogen atom on the fused heterocyclic core is 2.72 Å .Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, providing various bioactive molecules, including successful kinase inhibitors like ponatinib. This scaffold's exploration has led to the development of new derivatives with potential therapeutic applications, revealing diverse structure-activity relationships (SAR) and guiding medicinal chemists in creating compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, are known for their versatility as synthetic intermediates and their biological significance. They play crucial roles in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, as well as in medicinal applications, showcasing their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are recognized for their dual utility as exquisite sensing materials and for their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting the significant role of pyrimidine derivatives in the development of optical sensors with a broad range of applications (Jindal & Kaur, 2021).

Imidazo[1,2-a]pyrimidines in Biological Activities and Corrosion Inhibition

The synthesis and application of imidazo[1,2-a]pyrimidine derivatives between 2000 and 2021 have shown that this scaffold contributes to biological activities and has secondary applications like corrosion inhibition. This demonstrates the versatility and usefulness of the imidazo[1,2-a]pyrimidine scaffold in various scientific fields (Kobak & Akkurt, 2022).

Imidazopyridine-Based Derivatives in Antibacterial Research

Imidazopyridines (IZPs) are a critical class of fused heterocycles reported for their diverse pharmacological activities, including antibacterial properties. The exploration of IZPs as potential inhibitors against multi-drug resistant bacterial infections underscores the importance of this scaffold in addressing contemporary challenges in antibiotic resistance, providing a foundation for novel antibacterial agents (Sanapalli et al., 2022).

Mechanism of Action

Target of Action

The primary target of the compound “1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The imidazo[1,2-b]pyridazine moiety of the compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s potency at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of the growth of certain cell lines. For example, it has been shown to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

properties

IUPAC Name |

6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-7-13(6-1)10-4-3-9-11-5-8-14(9)12-10/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHELOFUUVGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)

![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)

![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)